Ethyl 4-dimethylaminobenzoylformate
Overview
Description
Ethyl 4-dimethylaminobenzoylformate, also known as EDBF, is a compound that belongs to the family of formamides. It has an empirical formula of C12H15NO3, a CAS Number of 41116-24-9, and a molecular weight of 221.25 .
Molecular Structure Analysis
The SMILES string for Ethyl 4-dimethylaminobenzoylformate isCCOC(=O)C(=O)c1ccc(cc1)N(C)C
. This provides a textual representation of the compound’s structure. Physical And Chemical Properties Analysis
Ethyl 4-dimethylaminobenzoylformate is a solid . More detailed physical and chemical properties are not available in the sources I found.Scientific Research Applications
Biotransformation and Environmental Persistence
A study focusing on the UV filter 2-ethylhexyl 4-(N,N-dimethylamino)benzoate (EDP), closely related to Ethyl 4-dimethylaminobenzoylformate, highlighted the compound's metabolism. This research identified metabolites N,N-dimethyl-p-aminobenzoic acid (DMP) and N-monomethyl-p-aminobenzoic acid (MMP) through in vitro studies using rat liver microsomes. These findings suggest potential environmental persistence and transformation pathways relevant to understanding Ethyl 4-dimethylaminobenzoylformate's behavior in ecological systems (León et al., 2009).
Photophysical and Photocatalytic Properties
Research on Ethyl 5-(4-dimethylaminophenyl)-3-amino-2,4-dicyanobenzoate (EDMAADCy), a compound structurally similar to Ethyl 4-dimethylaminobenzoylformate, explored its photophysical properties. The study delved into the molecule's spectral behavior in various solvents, providing insights into its potential applications in material sciences and photocatalysis. This work also examined the dual emission phenomenon and its relation to molecular conformation, highlighting the compound's utility in developing fluorescent probes and materials with specific optical properties (Józefowicz et al., 2007)
Cytotoxicity and Biological Applications
Another area of application involves the synthesis and evaluation of carboxamide derivatives of benzo[b][1,6]naphthyridines, where 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione reacts with primary amines, leading to compounds with potent cytotoxic activities. This research underscores the potential of Ethyl 4-dimethylaminobenzoylformate-related structures in developing new anticancer agents, reflecting on the compound's importance in medicinal chemistry and oncology research (Deady et al., 2003).
Polymerization and Material Science
In material science, Ethyl 4-dimethylaminobenzoylformate serves as a coinitiator in photopolymerization processes. A study examining 1,3-diethyl-2-thiobarbituric acid as an alternative coinitiator highlighted the significance of such compounds in enhancing the polymerization kinetics and material properties of dental adhesives. This research contributes to the development of more efficient and reliable dental materials, showcasing the compound's role in improving polymerization reactions and material performance (Münchow et al., 2013).
Environmental Monitoring
Ethyl 4-dimethylaminobenzoylformate and its derivatives are also studied for their environmental impact, particularly in monitoring and assessing the bioaccumulation and biomagnification potential of UV filters in aquatic ecosystems. A study on 2-Ethylhexyl-4-dimethylaminobenzoylformate (EHDAB) investigated its accumulation in aquatic organisms, providing valuable data for environmental risk assessments of related compounds. These findings highlight the importance of understanding the environmental fate and ecological risks associated with the use of UV filters, including Ethyl 4-dimethylaminobenzoylformate derivatives (Lu et al., 2018).
Safety And Hazards
Ethyl 4-dimethylaminobenzoylformate is classified as a combustible solid . It does not have a flash point . It’s recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . In case of skin contact, it’s advised to wash with plenty of soap and water . If swallowed or inhaled, it’s important to seek medical attention .
Future Directions
properties
IUPAC Name |
ethyl 2-[4-(dimethylamino)phenyl]-2-oxoacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-4-16-12(15)11(14)9-5-7-10(8-6-9)13(2)3/h5-8H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEQWYUJSPBZCTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC=C(C=C1)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60326192 | |
Record name | Ethyl 4-dimethylaminobenzoylformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60326192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-dimethylaminobenzoylformate | |
CAS RN |
41116-24-9 | |
Record name | 41116-24-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525211 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 4-dimethylaminobenzoylformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60326192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 41116-24-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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